molecular formula C17H12O4 B11845824 2-(4-Methyl-2-oxo-2H-chromen-3-yl)benzoic acid CAS No. 89141-06-0

2-(4-Methyl-2-oxo-2H-chromen-3-yl)benzoic acid

Cat. No.: B11845824
CAS No.: 89141-06-0
M. Wt: 280.27 g/mol
InChI Key: VHUIVMWFYGHCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-2-oxo-2H-chromen-3-yl)benzoic acid is a coumarin-based chemical reagent designed for research applications. This compound belongs to a class of molecules known for a wide spectrum of biological activities. Similar coumarin derivatives are extensively investigated in medicinal chemistry for their potential cytotoxic effects against various cancer cell lines, including urinary bladder carcinoma and promyelocytic leukemia . The core structure, which combines a benzoic acid moiety with the 4-methylcoumarin system, makes it a valuable scaffold for drug discovery and development. Researchers can utilize this compound as a key synthetic intermediate for creating more complex molecular architectures, such as through Michael addition reactions, which are common in 4-hydroxycoumarin chemistry . Its applications extend to computational studies, where it can be used to determine physicochemical parameters like dipole moment, Log P, and HOMO/LUMO energies for Quantitative Structure-Activity Relationship (QSAR) modeling . The structural configuration is stabilized by intramolecular interactions, a characteristic feature of such fused ring systems . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

CAS No.

89141-06-0

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

2-(4-methyl-2-oxochromen-3-yl)benzoic acid

InChI

InChI=1S/C17H12O4/c1-10-11-6-4-5-9-14(11)21-17(20)15(10)12-7-2-3-8-13(12)16(18)19/h2-9H,1H3,(H,18,19)

InChI Key

VHUIVMWFYGHCDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC=CC=C12)C3=CC=CC=C3C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Modifications
Compound Name Key Structural Differences Physical/Chemical Properties References
4-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid Benzoic acid linked via an oxymethyl group at C7 of coumarin; 4-methyl on coumarin Higher polarity due to ether linkage; reduced lipophilicity compared to direct C3 substitution
2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid Xanthene core (three fused benzene rings) replaces coumarin; trihydroxy and oxo groups Enhanced hydrogen-bonding capacity; potential fluorescence properties
Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate Amide linkage between coumarin and benzoate ester; methyl ester instead of free carboxylic acid Lower solubility in aqueous media; ester group may improve bioavailability
4-[(3-oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid Extended aromatic system (benzo[f]chromene); amide linkage at C2 Increased π-conjugation; potential for enhanced photophysical activity
2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid Benzoxazine ring replaces coumarin; acetic acid substituent Different hydrogen-bonding motifs; possible antimicrobial activity

Physicochemical Properties

  • Melting Points : Analogues with ester or amide linkages (e.g., : 323.3 g/mol, predicted mp ~590°C) exhibit higher thermal stability than free acids.
  • Solubility : The presence of polar groups (e.g., hydroxy in , ether in ) improves aqueous solubility, whereas methyl/benzyl groups enhance lipid solubility .

Research Findings and Trends

  • Substituent Position : Direct C3 substitution (target compound) vs. C7 () alters electronic distribution, impacting reactivity and binding affinity in biological systems.
  • Hybrid Systems : Coumarin-benzoic acid hybrids (target, ) are prioritized in drug design for dual functionality (e.g., anticoagulant + anti-inflammatory).
  • Crystallography : Tools like SHELX () enable precise structural determination, critical for understanding substituent effects.

Biological Activity

2-(4-Methyl-2-oxo-2H-chromen-3-yl)benzoic acid, a compound belonging to the class of coumarins, has garnered attention due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, highlighting its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The structural characterization is performed using various spectroscopic techniques, including NMR and IR spectroscopy.

Technique Details
NMR (1H) Signals indicative of aromatic protons and methyl groups are observed at 7.25-7.82 ppm and 2.13-2.18 ppm respectively.
IR Spectroscopy Characteristic peaks for C=O stretching around 1700 cm1^{-1} confirm the presence of carboxylic acid functionality.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting microbial growth.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH radical scavenging assays. The compound demonstrated a dose-dependent scavenging effect, with an IC50 value indicating substantial antioxidant capacity.

Anti-inflammatory Effects

Studies have shown that this compound can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These effects were corroborated by assays measuring the inhibition of COX enzymes, which play a crucial role in inflammation pathways.

Case Studies

  • Case Study on Antimicrobial Efficacy
    A study conducted on the efficacy of coumarin derivatives, including this compound, revealed promising results against multidrug-resistant strains of bacteria, emphasizing its potential as a lead compound for antibiotic development .
  • In Vivo Anti-inflammatory Study
    An in vivo study assessed the anti-inflammatory properties of the compound in a rat model of arthritis. Results indicated a significant reduction in paw edema compared to control groups, suggesting that this compound may have therapeutic potential in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Methyl-2-oxo-2H-chromen-3-yl)benzoic acid?

  • Methodological Answer : Synthesis typically involves coupling reactions between chromenone derivatives and benzoic acid precursors. For example, Ullmann-type coupling or Suzuki-Miyaura reactions may be employed to link aromatic moieties. Reaction conditions (e.g., temperature, catalyst, solvent) must be optimized to avoid side reactions, particularly due to steric hindrance from the methyl and oxo groups . Common reagents include palladium catalysts, aryl halides, and bases like K₂CO₃. Post-synthesis purification via recrystallization or column chromatography is critical for isolating the target compound .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collection is performed using a diffractometer (e.g., CuKα radiation, λ = 1.54184 Å). The SHELX suite (e.g., SHELXL) refines the structure by iteratively adjusting atomic positions and thermal parameters. Key parameters include space group (e.g., monoclinic P21/c), unit cell dimensions (e.g., a = 8.95081 Å, b = 6.54110 Å), and Z-value (e.g., Z = 4). Final validation involves checking R-factors (e.g., R₁ < 0.05) and residual electron density .

Q. What spectroscopic methods are employed for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and confirms substituent positions.
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C aromatic) validate functional groups.
  • HPLC-MS : Determines purity (>95%) and molecular weight (e.g., m/z 282.26 for C₁₆H₁₄O₄).
  • XRD : Validates crystallinity and lattice parameters .

Advanced Research Questions

Q. How can researchers address challenges in synthesizing derivatives with sterically hindered substituents?

  • Methodological Answer : Steric hindrance from substituents like methyl or chloro groups can reduce reaction yields. Strategies include:

  • Catalyst Optimization : Use bulky ligands (e.g., SPhos) to enhance coupling efficiency.
  • Solvent Selection : High-polarity solvents (e.g., DMF) improve solubility of rigid intermediates.
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics under controlled conditions.
  • Computational Modeling : DFT calculations predict steric clashes and guide substituent placement .

Q. What methodologies are recommended for resolving contradictions in reported biological activities of this compound?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., enzyme inhibition) require:

  • Dose-Response Studies : Establish EC₅₀ values across multiple assays (e.g., fluorometric vs. colorimetric).
  • Structural-Activity Relationship (SAR) Analysis : Compare derivatives to isolate functional group contributions.
  • Orthogonal Validation : Use techniques like SPR (surface plasmon resonance) to confirm binding affinities independently.
  • Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent effects, cell line variability) .

Q. How to optimize reaction conditions for coupling reactions involving electron-withdrawing groups (EWGs)?

  • Methodological Answer : EWGs (e.g., -NO₂, -CF₃) deactivate aromatic rings, necessitating tailored approaches:

  • Catalyst Choice : Electron-rich palladium catalysts (e.g., Pd(OAc)₂ with P(t-Bu)₃) enhance oxidative addition.
  • Base Selection : Strong bases (e.g., Cs₂CO₃) counteract EWG-induced deprotonation challenges.
  • Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) mitigates side reactions.
  • In Situ Monitoring : Use TLC or GC-MS to track intermediate formation and adjust conditions dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.